molecular formula C12H17N3O B2896008 1-[3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2187469-50-5

1-[3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2896008
CAS No.: 2187469-50-5
M. Wt: 219.288
InChI Key: JUVORNOORYXBFX-UHFFFAOYSA-N
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Description

1-[3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 2-methylpyrazole moiety and a prop-2-en-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methylpyrazole with a piperidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
  • 1-[3-(2-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
  • 1-[3-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-2-one

Uniqueness

1-[3-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-12(16)15-8-4-5-10(9-15)11-6-7-13-14(11)2/h3,6-7,10H,1,4-5,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVORNOORYXBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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